molecular formula C10H15N5O4 B1623157 Hydrazinecarboxamide, 1-[2-(dimethylamino)ethyl]-2-[(5-nitro-2-furanyl)methylene]- CAS No. 5580-25-6

Hydrazinecarboxamide, 1-[2-(dimethylamino)ethyl]-2-[(5-nitro-2-furanyl)methylene]-

Cat. No.: B1623157
CAS No.: 5580-25-6
M. Wt: 269.26 g/mol
InChI Key: BUNREPSQNJXLTH-KPKJPENVSA-N
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Description

This compound belongs to the hydrazinecarboxamide family, characterized by a core structure of NH₂–NH–CO–NH₂ modified with substituents. The target molecule features a 1-[2-(dimethylamino)ethyl] group and a 2-[(5-nitro-2-furanyl)methylene] moiety.

Properties

CAS No.

5580-25-6

Molecular Formula

C10H15N5O4

Molecular Weight

269.26 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea

InChI

InChI=1S/C10H15N5O4/c1-13(2)5-6-14(10(11)16)12-7-8-3-4-9(19-8)15(17)18/h3-4,7H,5-6H2,1-2H3,(H2,11,16)/b12-7+

InChI Key

BUNREPSQNJXLTH-KPKJPENVSA-N

SMILES

CN(C)CCN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-]

Isomeric SMILES

CN(C)CCN(C(=O)N)/N=C/C1=CC=C(O1)[N+](=O)[O-]

Canonical SMILES

CN(C)CCN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for nifurethazone are not well-documented in publicly accessible sources. Generally, the production of such compounds involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Nifurethazone undergoes various chemical reactions, including:

    Oxidation: The nitro group in nifurethazone can be oxidized under specific conditions.

    Reduction: The nitro group can also be reduced to an amine group.

    Substitution: The furan ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can react with the furan ring under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce various substituted furan compounds.

Scientific Research Applications

Nifurethazone has been studied for its antibacterial properties, particularly in veterinary medicine. It has been used to control bacterial infections in swine, demonstrating effectiveness against Salmonella choleraesuis . Additionally, its red-ox biotransformation mechanism has made it a subject of interest in biochemical research, particularly in understanding the action of nitrofuran derivatives.

Mechanism of Action

The antibacterial action of nifurethazone is based on its ability to undergo red-ox biotransformation. This process involves the reduction of the nitro group to reactive intermediates that can damage bacterial DNA and other cellular components. The molecular targets include bacterial enzymes and DNA, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Structural Variations

Compound Name Substituents (Position 1) Substituents (Position 2) Key Structural Features
Target Compound 2-(Dimethylamino)ethyl (5-Nitro-2-furanyl)methylene Electron-rich dimethylamino group; nitro-furan redox center
Hydrazinecarboxamide,1-(2-hydroxyethyl)-2-[(5-nitro-2-furanyl)methylene]- (CAS 405-22-1) 2-Hydroxyethyl (5-Nitro-2-furanyl)methylene Hydroxyl group increases polarity; reduced basicity compared to dimethylamino analog
2-{[5-(2-Nitrophenyl)furan-2-yl]methylene}hydrazinecarboxamide (Compound 4, ) H [5-(2-Nitrophenyl)furan-2-yl]methylene Nitrophenyl-furan hybrid; broader aromaticity for π-π stacking
N-(4-Phenylthiazol-2-yl)-2-(pyridin-2-ylmethylene)hydrazinecarboxamide () 4-Phenylthiazol-2-yl Pyridin-2-ylmethylene Thiazole-pyridine hybrid; enhanced metal coordination potential

Physicochemical Properties

Property Target Compound Hydroxyethyl Analog (CAS 405-22-1) Compound 4 ()
Molecular Weight ~265.3 g/mol (calculated) 242.19 g/mol ~298.3 g/mol (calculated)
LogP ~1.2 (predicted) 0.8 (experimental) ~2.5 (predicted)
Polar Surface Area ~110 Ų ~120 Ų ~130 Ų
Solubility Moderate in polar solvents (DMSO, methanol) High in water due to hydroxyl group Low in water; soluble in DMSO

Key Research Findings

  • Stability: The nitro-furan moiety is prone to photodegradation, forming hydroxylated intermediates (), but the dimethylaminoethyl group may stabilize the compound via intramolecular hydrogen bonding .
  • Structural Flexibility : X-ray crystallography of related compounds (e.g., ) confirms the (E)-configuration of the imine bond, critical for bioactivity .
  • Toxicity: Nitrofuran derivatives are generally associated with genotoxicity, but substituent modifications (e.g., dimethylaminoethyl) may mitigate this risk by altering metabolic pathways .

Biological Activity

Hydrazinecarboxamide, specifically the compound 1-[2-(dimethylamino)ethyl]-2-[(5-nitro-2-furanyl)methylene] (CAS Number: 5580-25-6), has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is structurally characterized by a hydrazinecarboxamide backbone and a nitrofuran moiety, which is known for its diverse biological properties.

PropertyValue
Molecular FormulaC₁₀H₁₅N₅O₄
Molecular Weight269.26 g/mol
Density1.37 g/cm³
Boiling Point412.4 °C at 760 mmHg
Flash Point203.2 °C

The biological activity of hydrazinecarboxamide derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression. The nitrofuran moiety plays a crucial role in enhancing the compound's reactivity and biological efficacy.

Anticancer Activity

Recent studies have indicated that hydrazinecarboxamide derivatives exhibit significant anticancer activity. For instance, molecular docking studies have shown that these compounds can bind effectively to key cancer targets such as:

  • Epidermal Growth Factor Receptor (EGFR) : Binding energy of approximately -5.8 kcal/mol.
  • β-Catenin : Binding energy of approximately -5.9 kcal/mol.
  • HER2 Kinase Domain : Binding energy of approximately -6.5 kcal/mol.

These interactions suggest that the compound may inhibit pathways critical for tumor growth and metastasis, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

  • In vitro Studies : Compounds similar to hydrazinecarboxamide have been tested against various cancer cell lines, showcasing cytotoxic effects with IC50 values indicating potent activity against cells such as MCF-7 and HepG2. The mechanism involves inducing apoptosis and disrupting cell cycle progression .
  • DNA Binding Studies : Research has demonstrated that these compounds can bind to DNA, leading to hyperchromism and bathochromic shifts in absorption spectra, which are indicative of intercalation or groove binding mechanisms .
  • Toxicity Studies : While exploring the safety profile, studies have revealed that certain nitrofuran derivatives can exhibit neurotoxic effects at high doses, necessitating careful evaluation of their therapeutic windows .

Q & A

Q. How can computational tools enhance research on this compound?

  • Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-1, while MD simulations assess conformational stability in biological membranes . Tools like ChemSpider provide stereochemical data (e.g., InChI keys) to guide synthetic routes .

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